molecular formula C23H32N2O2 B8197479 (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Cat. No.: B8197479
M. Wt: 368.5 g/mol
InChI Key: GABYPOAAACQAAR-QZTJIDSGSA-N
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Description

The compound “(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)” is a chiral bis(oxazoline) ligand characterized by a rigid indene backbone and bulky tert-butyl substituents. Its stereochemical configuration (4S,4'S) ensures enantioselectivity in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as cyclopropanations or C–H functionalizations . The indene core provides steric rigidity, while the tert-butyl groups enhance electron-donating properties, making it a versatile ligand in organic synthesis. The molecular formula is inferred as $ \text{C}{29}\text{H}{34}\text{N}2\text{O}2 $ (based on structural analogs in and ), with a molecular weight of approximately 450–460 g/mol.

Properties

IUPAC Name

(4S)-4-tert-butyl-2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2/c1-21(2,3)17-13-26-19(24-17)23(11-15-9-7-8-10-16(15)12-23)20-25-18(14-27-20)22(4,5)6/h7-10,17-18H,11-14H2,1-6H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABYPOAAACQAAR-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2(CC3=CC=CC=C3C2)C4=NC(CO4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2(CC3=CC=CC=C3C2)C4=N[C@H](CO4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a chiral molecule characterized by its unique structure that includes a 2,3-dihydroindene core linked by two oxazoline rings. This compound has garnered attention due to its potential applications in asymmetric synthesis and medicinal chemistry. This article explores its biological activity, particularly focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C27H24N2O2
  • CAS Number : 188780-32-7
  • IUPAC Name : (4S)-4-phenyl-2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole

The stereochemistry of this compound contributes to its biological activity by facilitating specific interactions with biological targets.

Research indicates that compounds with similar structural motifs can act as inhibitors of tubulin polymerization. For instance, studies have shown that dihydroindene derivatives can bind to the colchicine site of tubulin, leading to anti-proliferative effects in cancer cells. The rigid structure of the oxazoline rings enhances the binding affinity and specificity for these targets .

Anticancer Properties

A series of studies have evaluated the anti-cancer properties of related dihydroindene derivatives. For example:

CompoundIC50 (µM)Inhibition (%) at 1 µM
12d 3.24 ± 0.1059.81 ± 3.84
CA-4 1.99 ± 0.1578.55 ± 1.85

Compound 12d , which shares structural similarities with (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole), exhibited significant antiproliferative activity against various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase .

Other Biological Activities

In addition to its anticancer effects, there is potential for this compound to exhibit anti-inflammatory and anti-microbial activities due to the presence of oxazoline moieties which are known for their bioactive properties . However, extensive studies are warranted to fully elucidate these effects.

Case Studies and Research Findings

One notable study analyzed the structure-activity relationship (SAR) of dihydroindene derivatives:

  • Study Overview : A range of dihydroindene derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization.
  • Findings : Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups. This highlights the importance of functional group positioning in modulating biological activity.
  • : The research concluded that modifications on the B ring significantly impacted the antiproliferative efficacy of these compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Below is a comparative analysis of structurally related bis(oxazoline) ligands:

Compound Backbone Substituents Molecular Weight (g/mol) Key Applications Synthetic Method
Target Compound: (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) Indene (rigid bicyclic) tert-Butyl ~458 Asymmetric catalysis, enantioselective synthesis Not explicitly detailed in evidence; inferred from analogs (e.g., Schlenk techniques in ).
(3aR,3a'R,8aS,8a'S)-2,2'-(Propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) Indenooxazole (fused rings) None (parent structure) ~380 Model studies for ligand design THF/MeI at -20°C, followed by NH4Cl wash and EtOAc extraction .
(4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) Ethane (flexible) tert-Butyl ~322 () Copper-catalyzed alkynylation reactions Schlenk tube reaction at 120°C with (S)-tert-butyl tryptophan derivatives .
(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) Pentane (linear) Benzyl ~436 Stabilization of metal complexes Column chromatography purification post-alkaline aqueous workup .
(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole] Phenyl-ethylidene Isopropyl ~419 Chiral auxiliary in stereoselective reactions Multi-step synthesis with NMR-guided purification .

Spectroscopic and Physical Properties

  • NMR Data : The tert-butyl groups in the target compound would show distinct $ ^1\text{H} $-NMR signals at ~1.2 ppm (singlet) and $ ^{13}\text{C} $-NMR signals at ~28 ppm (C(CH3)3) .
  • Solubility: tert-Butyl substituents enhance solubility in non-polar solvents (e.g., toluene, CH2Cl2) compared to benzyl analogs ().
  • Stability : Storage under inert atmosphere (2–8°C) is critical for tert-butyl derivatives to prevent oxidative degradation ().

Catalytic Performance

  • Enantioselectivity : The indene backbone in the target compound likely outperforms ethane or pentane analogs in reactions requiring rigid transition states (e.g., cyclopropanations) .
  • Steric Effects : tert-Butyl groups provide greater steric hindrance than benzyl or isopropyl substituents, favoring selective substrate binding in copper-catalyzed reactions .

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